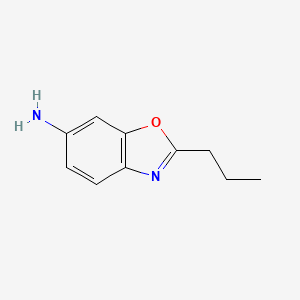

2-Propyl-1,3-benzoxazol-6-amine

Beschreibung

Historical Trajectory and Contemporary Significance of Benzoxazole (B165842) Heterocycles in Medicinal Chemistry

The journey of benzoxazole, a heterocyclic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, began with its discovery in 1887 by Hantzsch. wisdomlib.org Initially a subject of theoretical and synthetic curiosity, its derivatives have since become foundational scaffolds in drug discovery. wisdomlib.orgglobalresearchonline.net The aromaticity of the benzoxazole ring system confers relative stability, while its reactive sites allow for extensive functionalization, making it a versatile building block for new chemical entities. globalresearchonline.net

In contemporary medicinal chemistry, the benzoxazole nucleus is recognized as a "privileged structure." This term is used for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a versatile template for developing a wide array of therapeutic agents. nih.gov The significance of heterocycles, in general, is underscored by the fact that they form the core structure of over 75% of the top 200 pharmaceutical drugs. wisdomlib.orgresearchgate.net Benzoxazole derivatives are prominent within this group, with several compounds having reached the market, such as the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen, and the muscle relaxant chlorzoxazone. nih.govresearchgate.net The continuous and ever-increasing number of patents and research articles focusing on benzoxazole derivatives highlights the high interest of the scientific community in exploring their vast therapeutic potential. nih.gov

Broad Spectrum of Pharmacological Relevance Attributed to Benzoxazole Derivatives

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents due to the remarkably broad spectrum of pharmacological activities its derivatives have demonstrated. nih.govbenthamdirect.com Slight modifications to the substitution pattern on the benzoxazole nucleus can lead to significant differences in biological activity, allowing chemists to fine-tune compounds for specific targets. indexcopernicus.com

Research has extensively documented the efficacy of benzoxazole derivatives across numerous therapeutic areas. researchgate.net They have been rigorously investigated and have shown significant potential as:

Antimicrobial Agents: Many benzoxazole derivatives exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov They are seen as valuable candidates in the search for new antibiotics to combat rising antimicrobial resistance. wisdomlib.org

Anticancer Agents: The benzoxazole core is present in many compounds evaluated for their antiproliferative effects against various human cancer cell lines, including breast, lung, and colorectal cancers. nih.govresearchgate.netnih.gov

Anti-inflammatory Agents: The anti-inflammatory properties of benzoxazoles are well-established, with some derivatives having been successfully commercialized as NSAIDs. nih.govresearchgate.net

Antiviral Agents: Researchers have identified benzoxazole derivatives with the ability to inhibit viral replication, including activity against HIV-1 reverse transcriptase and the Hepatitis C virus. nih.govbenthamdirect.com

Anticonvulsant and Neurological Agents: The scaffold has been explored for its role in treating neurological disorders, with studies indicating potential anticonvulsant activity and the ability to penetrate the brain. nih.govbenthamdirect.com

The diverse biological activities of benzoxazole derivatives are summarized in the table below, which includes examples of their wide-ranging applications.

| Pharmacological Activity | Description | Example Compound Class | Citations |

| Antimicrobial | Effective against various bacteria (Gram-positive/negative) and fungi. | 2,5-disubstituted benzoxazoles | nih.govresearchgate.netnih.gov |

| Anticancer | Shows cytotoxic potential against numerous human cancer cell lines. | 2-Aryl benzoxazoles | wisdomlib.orgnih.govresearchgate.net |

| Anti-inflammatory | Reduces inflammation, with some derivatives used clinically as NSAIDs. | 2-Arylpropionic acid derivatives | nih.govresearchgate.net |

| Antiviral | Inhibits the activity of various viruses, including HIV and Hepatitis C. | Thio-substituted benzoxazoles | globalresearchonline.netnih.govbenthamdirect.com |

| Anticonvulsant | Demonstrates potential in managing seizures and other neurological conditions. | Substituted benzoxazole-2-ones | benthamdirect.comindexcopernicus.com |

| Antitubercular | Active against Mycobacterium tuberculosis strains. | 5-Nitro/amino-2-phenyl benzoxazoles | benthamdirect.comindexcopernicus.com |

| Anthelmintic | Shows activity against parasitic worms. | 2-Substituted benzoxazole derivatives | researchgate.netbenthamdirect.com |

Positioning of 2-Propyl-1,3-benzoxazol-6-amine within Current Benzoxazole Research Paradigms

While extensive research exists for the benzoxazole class as a whole, specific academic studies focusing directly on the pharmacological properties of This compound are not widely available in published literature. However, its position and potential role within current research paradigms can be inferred from its distinct structural features: the 2-propyl group and the 6-amino group.

The 6-Amino Group: The presence of an amino (-NH2) group on the benzene ring, specifically at the 5 or 6-position, is a known feature in many pharmacologically active benzoxazoles. indexcopernicus.com Research on 6-amino-benzoxazole derivatives has indicated that this functional group is a key pharmacophore for certain biological activities, including antimicrobial and anticancer effects. researchgate.netontosight.ai Furthermore, the amino group serves as a versatile chemical handle for further derivatization. It can be readily modified to create a library of new analogues, such as Schiff bases or amides, in an effort to enhance potency, selectivity, or other pharmacological properties. researchgate.net

Therefore, this compound is positioned as a foundational molecule or intermediate within the broader landscape of benzoxazole research. Its structure combines two key strategic elements: a 2-alkyl group for tuning physicochemical properties and a 6-amino group that is both a known pharmacophore and a site for further synthetic exploration. It represents a classic scaffold that medicinal chemists would synthesize as part of a larger library to investigate structure-activity relationships (SAR) for a specific therapeutic target, such as an antibacterial or anticancer agent.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJVXCVORIBARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377183 | |

| Record name | 2-propyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875851-66-4 | |

| Record name | 2-propyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of the Biological Activity of 2 Propyl 1,3 Benzoxazol 6 Amine Analogs

Identification and Characterization of Molecular Targets for Benzoxazole (B165842) Derivatives

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. jocpr.com Analogs of 2-propyl-1,3-benzoxazol-6-amine have been designed and synthesized to probe these interactions, leading to the identification of specific molecular targets, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition Mechanisms (e.g., Pks13, Topoisomerase II, COX-2)

Benzoxazole derivatives have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis.

Pks13: Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of the mycolic acid layer of the Mycobacterium tuberculosis (Mtb) cell wall, making it a critical target for antitubercular drug discovery. acs.orgnih.gov Researchers, employing a scaffold hopping strategy from a known benzofuran (B130515) inhibitor (TAM16), identified the benzoxazole (BZX) scaffold as a potent inhibitor of Pks13. acs.orgacs.org These BZX derivatives were found to target the thioesterase (TE) domain of Pks13, inhibit mycolic acid synthesis, and show potent minimum inhibitory concentrations (MICs) against Mtb with low cytotoxicity. acs.orgsucheckgroup.com

Topoisomerase II: DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that modulates DNA topology and is a validated target for antibacterial agents. nih.gov The absence of DNA gyrase in higher eukaryotes makes it an attractive and selective target. nih.gov Studies on 2-substituted benzoxazole derivatives have linked their antibacterial properties to the inhibition of DNA topoisomerase II, with molecular docking studies suggesting these compounds bind effectively within the enzyme's active site. nih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is responsible for the synthesis of prostaglandins (B1171923) during inflammation, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nano-ntp.comnih.gov Numerous studies have identified benzoxazole derivatives as potent and selective COX-2 inhibitors. nano-ntp.comnih.govderpharmachemica.comnih.gov For instance, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives showed high selectivity for COX-2 over COX-1, with some compounds being over 400-fold more selective. derpharmachemica.com Another study on 2-(2-arylphenyl)benzoxazoles also identified compounds with selective COX-2 inhibition, with potency comparable to or better than celecoxib (B62257) and diclofenac. nih.gov

| Compound Series | Example Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

|---|---|---|---|---|

| Methyl-2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | Compound VI 6 | - | 379-fold | derpharmachemica.com |

| Methyl-2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | Compound VI 12 | - | >465-fold | derpharmachemica.com |

| 2-(2-Arylphenyl)benzoxazoles | Compound 3n | - | Better than Celecoxib | nih.gov |

| Di-substituted benzoxazoles | Compound 13d | 0.04 µM | 25.5 | researchgate.net |

| Methyl-2-amino benzoxazole carboxylate Tosylate | - | 11.5 µg/ml | Comparable to Celecoxib | nano-ntp.com |

Receptor Agonism/Antagonism (e.g., 5-HT3, P2Y14, A2A)

The versatility of the benzoxazole scaffold extends to its interaction with G-protein coupled receptors (GPCRs) and ligand-gated ion channels, demonstrating both agonist and antagonist activities.

5-HT3 Receptor: The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for treating chemotherapy-induced nausea and irritable bowel syndrome (IBS). acs.org Research has led to the development of benzoxazole derivatives that act as partial agonists at the 5-HT3 receptor. nih.govnih.gov For example, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited high binding affinity, comparable to the antagonist granisetron, but with an intrinsic activity of just 12% relative to serotonin. acs.orgnih.gov Such partial agonists are of interest for treating diarrhea-predominant IBS, as they may normalize bowel function without causing constipation, a common side effect of full antagonists. nih.govnih.gov

P2Y14 Receptor: The P2Y14 receptor, a G-protein coupled receptor activated by UDP-sugars, is implicated in inflammatory diseases like gout. nih.govnih.gov Structural optimization of initial screening hits led to the development of a novel class of 2-phenyl-benzoxazole acetamide (B32628) derivatives as potent P2Y14R antagonists. nih.gov One such compound demonstrated a potent IC₅₀ of 2 nM and showed significant anti-inflammatory effects in a mouse model of gout, suggesting this scaffold is a promising avenue for developing treatments for inflammatory conditions. nih.gov

A2A Receptor: The adenosine (B11128) A2A receptor is a key target in the treatment of neurodegenerative conditions like Parkinson's disease. nih.govwikipedia.org Antagonizing this receptor has shown neuroprotective effects. nih.gov Several series of benzoxazole derivatives have been designed and identified as A2A receptor antagonists. nih.govnih.gov Modifications at the C5 and C7 positions of the benzoxazole ring have yielded compounds with nanomolar affinity (e.g., Kᵢ = 40 nM) and high antagonist activity (IC₅₀ = 70.6 nM). nih.gov These compounds also displayed favorable drug metabolism and pharmacokinetic (DMPK) properties, such as high aqueous solubility and low cytotoxicity, marking the benzoxazole ring as a highly effective scaffold for new A2A antagonists. nih.govnih.gov

| Target Receptor | Compound/Series | Activity Type | Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|---|

| 5-HT3 | 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v) | Partial Agonist | High binding affinity (similar to granisetron) | acs.orgnih.gov |

| 5-HT3 | N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride | Agonist | Kᵢ = 0.77 nM | researchgate.net |

| P2Y14 | 2-Phenyl-benzoxazole acetamide derivative (Compound 52) | Antagonist | IC₅₀ = 2 nM | nih.gov |

| A2A | 2-Furoyl-benzoxazoles (Compound 6a) | Antagonist | Kᵢ = 40 nM, IC₅₀ = 70.6 nM | nih.gov |

| A2A | 2-Arylbenzoxazoles (Compound F1) | Antagonist | Kᵢ = 1 µM | nih.gov |

Interactions with Nucleic Acids and Other Biomolecules

The structural characteristics of the benzoxazole nucleus contribute to its ability to interact with fundamental biological macromolecules like DNA. Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases such as adenine (B156593) and guanine, which may facilitate their interaction with biopolymers in living systems. jocpr.comresearchgate.net

A systematic review of studies published between 2012 and 2023 confirmed that benzoxazole and naphthoxazole derivatives have the potential to bind to DNA. periodikos.com.brperiodikos.com.br The primary mode of interaction observed was intercalation, where the flat, aromatic ring system of the benzoxazole inserts between the base pairs of the DNA double helix. periodikos.com.brperiodikos.com.br This binding event often results in a significant enhancement of the compound's natural fluorescence, a property that makes these derivatives promising as fluorescent DNA probes. periodikos.com.br

Preclinical Pharmacological Characterization of this compound Analogs

The diverse molecular interactions of benzoxazole derivatives translate into a broad spectrum of preclinical pharmacological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity Against Pathogenic Strains (e.g., Gram-positive, Gram-negative Bacteria, Fungi)

Benzoxazole derivatives have been extensively evaluated for their activity against a wide range of pathogenic microorganisms. Studies have demonstrated that these compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov

In one study, a library of twenty-six 2-substituted benzoxazole derivatives was screened against several microbial strains. nih.gov The results showed potent antibacterial activity, particularly against Escherichia coli, and moderate antifungal activity against Candida albicans and Aspergillus clavatus. nih.gov Another investigation of 41 different 3-(2-benzoxazol-5-yl)alanine derivatives found them to be selective against the Gram-positive bacterium Bacillus subtilis. nih.gov The same study also revealed that nearly half of the tested compounds had significant antifungal properties against pathogenic C. albicans. nih.gov

| Compound Series | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Aryl and N-phenyl-1,3-benzoxazol-2-amine derivatives | E. coli | Potent activity at 25 µg/mL | nih.gov |

| 2-Aryl and N-phenyl-1,3-benzoxazol-2-amine derivatives | S. aureus | Moderate to good activity | nih.gov |

| 2-Aryl and N-phenyl-1,3-benzoxazol-2-amine derivatives | P. aeruginosa | Moderate activity | nih.gov |

| 2-Aryl and N-phenyl-1,3-benzoxazol-2-amine derivatives | C. albicans | Moderate activity | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine derivatives | B. subtilis | Active (selective) | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine derivatives | C. albicans | Active | nih.gov |

In Vitro Anticancer Efficacy and Cellular Pathway Modulation (e.g., Apoptosis Induction, NF-κB Inhibition)

The anti-proliferative effects of benzoxazole derivatives against various human cancer cell lines have been a major focus of research. These compounds exert their anticancer effects through the modulation of critical cellular pathways, including the induction of programmed cell death (apoptosis) and the inhibition of pro-survival signaling cascades.

Apoptosis Induction: Several studies have shown that benzoxazole derivatives can trigger apoptosis in cancer cells. For example, certain derivatives were found to modulate the expression of key proteins involved in the apoptotic pathway, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), caspase-3 (an executioner caspase), and p53 (a tumor suppressor). researchgate.net This modulation shifts the cellular balance towards cell death, contributing to the compounds' anticancer activity.

NF-κB Inhibition: The transcription factor nuclear factor-kappa B (NF-κB) plays a crucial role in cancer cell proliferation, survival, and resistance to therapy. nih.govnih.gov Its inhibition is a key therapeutic strategy. While direct studies on this compound are limited, research on structurally related heterocyclic compounds provides strong evidence for this mechanism. A study on benzoxathiole derivatives identified a lead compound that exhibited anti-proliferative effects through the inactivation of NF-κB. nih.gov Similarly, certain benzimidazole (B57391) derivatives, which are also bioreductive agents, were shown to inhibit NF-κB expression, leading to reduced tumor cell proliferation and suggesting a potential mechanism for overcoming drug resistance. nih.gov

| Compound Series/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Benzoxazole derivatives (e.g., B12, B20) | MCF-7 (Breast) | 4.96 - 9.82 µM | mTOR inhibition, modulation of Bax, Bcl-2, caspase-3 | researchgate.net |

| Benzoxathiole derivative (1a) | Various human cancer cells | - | NF-κB Inhibition | nih.gov |

| Benzimidazole derivative (Compound 3) | T47D (Breast) | 0.31 ± 0.06 nM (hypoxic) | NF-κB inhibition, apoptosis induction | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine derivatives | HeLa (Cervical), MCF-7 (Breast) | Toxic to cancer cells (specific IC₅₀ not detailed) | Cytotoxicity | nih.gov |

Anti-inflammatory Mechanisms and Cytokine Modulation

The anti-inflammatory properties of 2-substituted benzoxazole derivatives are a significant area of research. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. nih.gov Consequently, research has focused on developing selective COX-2 inhibitors among the benzoxazole class to provide anti-inflammatory benefits with a better safety profile. nih.gov

Studies on various 2-substituted benzoxazole derivatives have demonstrated potent anti-inflammatory activity, with some compounds showing significant binding potential within the COX-2 protein pocket. nih.gov While direct studies on the cytokine modulating effects of this compound are limited, research on analogous heterocyclic compounds provides insight into potential mechanisms. For instance, derivatives of 1,2,4-triazole (B32235) have been shown to modulate the levels of pro-inflammatory cytokines. nih.gov These compounds can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) and interfere with the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.gov This suggests that benzoxazole analogs may also exert their anti-inflammatory effects not only through COX inhibition but also by modulating key cytokine signaling pathways.

Investigation of Other Biological Activities

The versatile scaffold of 2-substituted benzoxazoles has prompted investigations into a wide array of other biological activities.

Antileishmanial Activity: Leishmaniasis is a parasitic disease with limited treatment options. Research into new therapeutic agents has included heterocyclic compounds. Studies on 2-aminobenzoyl amino acid hydrazides and quinazolinone derivatives have shown potent activity against Leishmania aethiopica promastigotes. nih.gov For example, 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide was found to be significantly more active than the standard drug miltefosine. nih.govresearchgate.net The structural similarity between these compounds and benzoxazoles suggests that the latter could be a promising scaffold for developing new antileishmanial agents.

Antimalarial Activity: The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial compounds. Benzimidazole derivatives have been a focus of such research, with many analogs showing potent antiplasmodial activity against Plasmodium falciparum. nih.govacs.org Studies have explored various substitutions on the benzimidazole nucleus, revealing that certain modifications lead to high efficacy against both drug-sensitive and drug-resistant strains. nih.gov The investigation extends to different life cycle stages of the parasite, including gametocytes, which are crucial for transmission. acs.org This body of work on related benzimidazoles provides a strong rationale for exploring benzoxazole analogs, including this compound, for antimalarial properties.

Antiviral Activity: Benzimidazole derivatives have also been assessed for their antiviral potential. nih.gov Research has demonstrated that certain 2-substituted-5-amidino-benzimidazoles exhibit selective activity against various viruses, including coxsackieviruses, echoviruses, and adenoviruses. nih.gov The effectiveness of these compounds often depends on the specific heterocyclic nucleus attached at the C-2 position of the benzimidazole ring. nih.gov

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. Benzoxazine and benzimidazole derivatives have been identified as potential anti-tuberculosis agents. mdpi.comnih.govnih.gov Some of these compounds have shown significant growth-inhibitory activity against Mycobacterium tuberculosis H37Rv. mdpi.comnih.gov Historical studies also point to the potential of benzoxazole derivatives in combating tuberculosis. acs.org

Antihyperglycemic Activity: The search for novel treatments for type 2 diabetes has led to the exploration of various heterocyclic structures. While direct evidence for this compound is scarce, related compounds like 1,4-benzothiazepine-2-one derivatives have been synthesized and shown to reduce elevated blood glucose levels in animal models of diabetes. semanticscholar.org Substituted oxathiadiazole-2-oxides have also demonstrated antihyperglycemic activity. nih.gov

Cholinesterase Inhibition: A significant area of investigation for benzoxazole derivatives is their role as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov This neurodegenerative disorder is characterized by a decline in acetylcholine (B1216132) levels, and inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. nih.govtandfonline.com Numerous studies have reported the synthesis of benzoxazole derivatives that potently inhibit both AChE and BChE, with some showing activity in the low micromolar range. nih.govmdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Benzoxazole Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzo[d]oxazole derivative (6a) | AChE | 1.03 | nih.gov |

| Benzo[d]oxazole derivative (6j) | AChE | 1.35 | nih.gov |

| Benzo[d]oxazole derivative (6a) | BChE | 6.6 | nih.gov |

| Benzo[d]oxazole derivative (6j) | BChE | 8.1 | nih.gov |

| Benzoxazole-oxadiazole analog (15) | AChE | 5.80 | nih.gov |

| Benzoxazole-oxadiazole analog (2) | AChE | 6.40 | nih.gov |

| Benzoxazole-oxadiazole analog (16) | AChE | 6.90 | nih.gov |

| Benzoxazole-oxadiazole analog (15) | BChE | 7.20 | nih.gov |

| Benzoxazole-oxadiazole analog (2) | BChE | 7.50 | nih.gov |

| Benzoxazole-oxadiazole analog (16) | BChE | 7.60 | nih.gov |

Correlations Between Structural Features and Mechanistic Outcomes

The biological activity of benzoxazole analogs is intrinsically linked to their chemical structure. The nature and position of substituents on the benzoxazole core dictate the compounds' interaction with biological targets and, consequently, their mechanistic pathways.

Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of these compounds. For cholinesterase inhibition , the substitution pattern on both the benzoxazole ring system and any attached aryl rings significantly influences the inhibitory potency against AChE and BChE. nih.gov For instance, molecular docking studies have revealed that hydrophobic pi forces are key interactions in the binding of some benzoxazole derivatives to the active site of these enzymes. nih.gov

In the context of anti-inflammatory activity , the design of 2-substituted benzoxazoles aims to achieve selective inhibition of COX-2 over COX-1. This selectivity is governed by the specific groups attached to the benzoxazole scaffold, which influence how the molecule fits into the slightly different active sites of the two COX isoenzymes. nih.gov

For antitubercular activity , studies on related benzimidazoles have shown that the presence of electron-withdrawing groups on a phenyl ring at the 2-position is important for good efficacy against M. tuberculosis. nih.gov This highlights the role of electronic properties of the substituents in modulating biological activity.

Similarly, for antiviral activity , the type of heterocyclic group at the C-2 position of a benzimidazole ring can determine the spectrum of activity against different viruses. A pyridine (B92270) ring, for example, was found to be favorable for activity against adenoviruses. nih.gov

The antileishmanial activity of benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, is also highly dependent on substitution. The position of hydroxyl groups on an attached phenyl ring can drastically alter the compound's potency, indicating the importance of specific hydrogen bonding interactions with the biological target. researchgate.net

Computational Approaches in the Design and Analysis of 2 Propyl 1,3 Benzoxazol 6 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the mechanism of action for compounds like 2-Propyl-1,3-benzoxazol-6-amine. For the broader class of benzoxazole (B165842) derivatives, docking studies have been crucial in elucidating binding modes and affinities. nih.govresearchgate.net

Research on related benzoxazole structures has identified several potential protein targets. For instance, derivatives have been docked into the active sites of enzymes crucial for bacterial survival, such as DNA gyrase, and viral replication, like the COVID-19 main protease. nih.gov Another study focused on Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL), a critical enzyme for bacterial survival, as a target for benzoxazolone derivatives. globalresearchonline.net The results of these simulations are often quantified by a docking score, which estimates the binding affinity. For example, docking studies of certain benzoxazolone analogues against SaBPL yielded glide scores ranging from -4.37 to -7.49 kcal/mol, with more effective binding observed in derivatives with functional groups on the ring systems. globalresearchonline.net Similarly, other complex benzoxazole derivatives have shown binding affinities against various targets with scores between -7.084 to -7.426 kcal/mol. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov

Table 1: Examples of Protein Targets and Binding Scores for Benzoxazole Derivatives from Molecular Docking Studies

| Protein Target | Organism/Disease | Example Ligand Type | Reported Binding/Docking Score (kcal/mol) | Key Interacting Residues (where specified) |

| DNA Gyrase | E. coli | 2-Substituted Benzoxazoles | -6.092 to -6.687 | Not specified |

| VEGFR-2 | Cancer | Benzoxazole-Benzamide Conjugates | Not specified | Hinge Region, DFG domain |

| Staphylococcus aureus biotin protein ligase (SaBPL) | Staphylococcus aureus | Benzoxazolone derivatives | -4.37 to -7.49 | Not specified |

| GABA Receptor | CNS Disorders | Nitrogen-Substituted Benzoxazoles | -34.30 to -56.22 (MMGBSA) | MET286, PHE289, VAL290, ASN265 |

| Sec14p | S. cerevisiae (Fungal) | Benzoxazole derivatives | Not specified | Active site |

This table presents data from studies on various benzoxazole derivatives to illustrate the application of molecular docking. The specific binding affinity of this compound would require dedicated computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. youtube.com These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. For benzoxazole derivatives, 2D and 3D-QSAR studies have been successfully employed to predict their antimicrobial and anticancer activities. nih.govrsc.org

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. youtube.com These descriptors can be topological, electronic, or steric in nature. A mathematical equation is then developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.gov For a series of benzoxazoles tested for activity against Bacillus subtilis, a 2D-QSAR analysis was performed using multivariable regression to determine the contributions of different substituents to the growth inhibitory activity. nih.gov In another study on benzoxazole derivatives as potential inhibitors of Cryptosporidium parvum IMPDH, a QSAR model was built that yielded a correlation coefficient (r²) of 0.7948, indicating a strong relationship between the chosen descriptors and the inhibitory activity. nih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied, providing contour maps that visualize the regions where steric bulk, positive or negative charges, and hydrogen bond donors/acceptors would enhance or decrease activity. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. scirp.org For compounds like this compound, DFT calculations can provide deep insights into their molecular properties. These calculations are used to optimize the molecular geometry and to analyze frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net

DFT studies on related benzoxazole structures have been performed using various functionals and basis sets, such as B3LYP/6-31+G(d,p) or B3LYP/6-311++G(d,p). researchgate.netrsc.org These calculations help in understanding intramolecular interactions, like hydrogen bonding, and can predict vibrational frequencies that can be compared with experimental IR and Raman spectra for structural validation. rsc.org Furthermore, DFT is used to calculate reactivity descriptors and to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption and emission spectra, correlating them with experimental UV-Vis data. rsc.orgresearchgate.net

Table 2: Typical Parameters and Outputs of DFT Studies on Benzoxazole Derivatives

| Parameter/Output | Description | Common Method/Basis Set | Reference |

| Geometric Optimization | Calculation of the lowest energy, most stable 3D structure of the molecule. | B3LYP/6-31+G(d,p) | researchgate.net |

| FMO Analysis (HOMO/LUMO) | Determines the distribution and energy of frontier molecular orbitals to predict reactivity. | B3LYP/6-311++G(d,p) | rsc.org |

| Vibrational Frequencies | Predicts IR and Raman spectra to compare with experimental data for structural confirmation. | B3LYP/6-31G(d) | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface to identify reactive sites. | B3LYP/6-31+G(d,p) | scirp.org |

| TD-DFT | Predicts UV-Vis absorption and emission spectra. | B3LYP/6-31+G(d) | researchgate.net |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, the stability of the binding pose, and the energetics of the interaction. acs.org

For benzoxazole derivatives, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding mechanism. rsc.org For example, after docking inhibitors into the soluble epoxide hydrolase (sEH) enzyme, MD simulations were run to study the stability of the complex. acs.org The root-mean-square deviation (RMSD) of the atomic positions is often monitored throughout the simulation to assess the stability of the ligand in the binding pocket. researchgate.net These simulations can confirm that the interactions predicted by docking, such as key hydrogen bonds, are maintained over time. Furthermore, MD simulations are used in conjunction with methods like Molecular Mechanics-Generalized Born/Surface Area (MM-GBSA) to calculate the binding free energy of the ligand-protein complex, which can provide a more accurate ranking of potential inhibitors than docking scores alone. acs.orgnih.gov

In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico methods are increasingly used to predict the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of new chemical entities. For this compound, these predictions can guide its development by identifying potential liabilities early in the discovery process. researchgate.net

Computational tools can predict a range of properties. For instance, studies on nitrogen-substituted benzoxazole derivatives used software like QikProp to predict properties such as aqueous solubility and brain/blood partitioning, which are crucial for CNS-targeting drugs. researchgate.net Other studies on benzofuran-1,3,4-oxadiazoles, a different heterocyclic system, predicted good human intestinal absorption (HIA). nih.gov These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net Pharmacodynamic profiling, on a computational level, often ties back to molecular docking and QSAR, which predict the interaction of the compound with its biological target and the resulting activity. researchgate.netnih.gov

Table 3: Examples of In Silico Predicted Properties for Heterocyclic Compounds

| Predicted Property | Description | Example Finding for Related Derivatives | Reference |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the human intestine. | Predicted to be good for a series of benzofuran-1,3,4-oxadiazoles. | nih.gov |

| CNS Targeting | Potential to cross the blood-brain barrier and act on central nervous system targets. | Predicted acceptable brain/blood partitioning for nitrogen-substituted benzoxazoles. | researchgate.net |

| Drug-Likeness | Compliance with physicochemical property ranges common among oral drugs (e.g., Lipinski's Rule of Five). | Most tested nitrogen-substituted benzoxazoles followed Lipinski's rule. | researchgate.net |

| hERG Channel Inhibition | Potential for cardiotoxicity. | Predicted no significant risk for a series of nitrogen-substituted benzoxazoles. | researchgate.net |

Future Directions and Identified Research Gaps for 2 Propyl 1,3 Benzoxazol 6 Amine Research

Rational Design and Synthesis of Next-Generation Benzoxazole (B165842) Derivatives with Enhanced Target Specificity

The future development of 2-Propyl-1,3-benzoxazol-6-amine as a therapeutic lead hinges on the rational design of new derivatives with improved potency and selectivity for specific biological targets. The existing benzoxazole literature provides a strong foundation for this endeavor. For instance, various 2-substituted benzoxazoles have demonstrated significant anticancer, antimicrobial, and anti-inflammatory properties. jrespharm.comnih.govbohrium.com

Future design strategies should focus on modifying the 2-propyl and 6-amino groups to fine-tune the molecule's interaction with target proteins. Techniques like structure-based drug design and quantitative structure-activity relationship (QSAR) studies can guide these modifications. bohrium.comnih.gov For example, creating a library of analogs by varying the length and branching of the alkyl chain at the 2-position or by substituting the 6-amino group could lead to compounds with enhanced binding affinity for targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) or bacterial DNA gyrase. nih.govnih.gov A study on benzoxazole derivatives as VEGFR-2 inhibitors revealed that the benzoxazole moiety could form a crucial hydrogen bond with the Cys917 residue in the enzyme's active site, an interaction that could be optimized for next-generation compounds. nih.gov

In-depth Exploration of Underexplored Biological Targets for this compound

While the broader benzoxazole class is known for its diverse bioactivities, the specific biological targets of this compound are largely unknown. Research has shown that some benzoxazole derivatives can act as carbonic anhydrase inhibitors or have neuroprotective effects. A significant research gap exists in screening this specific compound against a wide panel of biological targets to uncover its full therapeutic potential.

Future investigations should explore its activity against targets implicated in diseases where other benzoxazoles have shown promise. This includes various cancer cell lines, drug-resistant bacterial and fungal strains, and enzymes involved in inflammatory pathways like cyclooxygenase (COX). bohrium.commdpi.com Furthermore, emerging targets for benzoxazoles, such as Toll-like receptor 9 (TLR9), which is involved in inflammatory disorders, represent a promising avenue for investigation. nih.gov A systematic approach, including high-throughput screening and mechanism-of-action studies, is necessary to identify and validate novel targets.

Table 1: Potential Biological Targets for this compound Based on Analog Studies

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |

| Kinases | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer (Anti-angiogenesis) | nih.gov |

| Topoisomerases | DNA Gyrase | Infectious Disease (Antibacterial) | nih.gov |

| Oxidoreductases | Cyclooxygenase-2 (COX-2) | Inflammation | bohrium.com |

| Lyases | Carbonic Anhydrase | Glaucoma, Epilepsy | |

| Immune Receptors | Toll-like Receptor 9 (TLR9) | Inflammatory Disorders | nih.gov |

| Various | C6 Rat Glioma Cells | Cancer (Antiglioma) | jrespharm.com |

Integration of Advanced Artificial Intelligence and Machine Learning in Benzoxazole Drug Discovery

Investigation of Polypharmacology and Multi-Targeting Potential of this compound

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized phenomenon in drug discovery. The benzimidazole (B57391) scaffold, which is structurally similar to benzoxazole, is known for its ability to interact with diverse biological targets. researchgate.net This suggests that benzoxazoles, including this compound, may also possess multi-targeting capabilities.

This multi-target activity can be advantageous for treating complex diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated. Future research should therefore focus on systematically profiling this compound and its derivatives against a broad range of targets to understand their polypharmacological profile. This could reveal unexpected therapeutic opportunities and provide a basis for developing drugs with a more holistic mechanism of action.

Development of Sustainable Synthetic Pathways and Methodologies

The development of green and sustainable synthetic methods is a critical goal in modern chemistry. acs.org Traditional methods for synthesizing benzoxazoles often involve harsh conditions or expensive catalysts. mdpi.com Recent research has focused on developing more environmentally friendly alternatives.

Future work on this compound should prioritize the adoption and optimization of these sustainable methods. This includes the use of microwave-assisted synthesis, ultrasound, mechanochemistry, and green catalysts. mdpi.comresearchgate.net Such methods not only reduce the environmental impact but also often lead to shorter reaction times and higher yields. mdpi.com Developing a robust and sustainable synthetic route is essential for the cost-effective and environmentally responsible production of this compound and its derivatives for further research and potential commercialization.

Table 2: Comparison of Synthetic Methodologies for Benzoxazole Synthesis

| Method | Conditions | Advantages | Disadvantages | Reference |

| Conventional Heating | Strong acids (e.g., PPA), high temperatures | Well-established | Harsh conditions, long reaction times, potential for side products | mdpi.com |

| Microwave-Assisted | Microwave irradiation (e.g., 600W, 50°C) | Significant reduction in reaction time, high yields | Requires specialized equipment | mdpi.com |

| Ultrasound-Assisted | Sonication (e.g., 50°C) | Reduced reaction time, good yields | Requires specialized equipment | mdpi.com |

| Green Catalyst (e.g., ZnO NPs) | Zinc oxide nanoparticles, ethanol, room temp | Mild conditions, recyclable catalyst | Catalyst preparation may be needed | mdpi.com |

| Ionic Liquids | Deep Eutectic Solvent (DES) as catalyst/solvent | Environmentally benign, high yields | Cost and recovery of ionic liquid | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Propyl-1,3-benzoxazol-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using polyphosphoric acid (PPA) at elevated temperatures (e.g., 170°C for 4 hours). Starting materials like 2-amino-4-chlorophenol and propyl-substituted carboxylic acids undergo condensation and ring closure in PPA. Optimization involves adjusting reaction time, temperature, and stoichiometry to improve yield and purity. Alternative routes may employ acylation of intermediates with chlorinated reagents (e.g., 2-chloroacetyl chloride) followed by nucleophilic substitution with amines .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., characteristic aliphatic protons at δ 2.91–4.34 ppm and NH₂ peaks at δ ~10.5 ppm) and X-ray crystallography . For crystallographic analysis, software like ORTEP-3 can model thermal ellipsoids and hydrogen bonding interactions, critical for resolving stereoelectronic effects .

Q. What are the key physical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF). Stability studies should assess hydrolysis susceptibility of the benzoxazole ring under acidic/basic conditions. Accelerated degradation tests (e.g., 40°C/75% RH) combined with HPLC monitoring can quantify decomposition products .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are its coordination chemistry applications?

- Methodological Answer : The benzoxazole NH₂ group acts as a ligand, forming coordination complexes with metals like Cu(II) or Zn(II). Structural studies reveal bidentate binding modes, with bond angles and distances determined via X-ray crystallography. These complexes are explored for catalytic or photoluminescent applications, requiring DFT calculations to predict electronic transitions .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Retrosynthetic tools (e.g., AI-driven platforms) analyze feasible routes using databases like Reaxys to prioritize reactions with high atom economy .

Q. How can contradictory spectroscopic data for benzoxazole derivatives be resolved in interdisciplinary studies?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from solvent effects or tautomerism. High-resolution GC-TOFMS (as used in acetal studies) reduces co-elution artifacts, while dynamic NMR experiments at variable temperatures resolve tautomeric equilibria .

Q. What strategies are effective in designing this compound derivatives for targeted biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve functionalizing the NH₂ group with alkyl/aryl substituents. Acylation with chloroacetyl chloride followed by amine substitution (e.g., piperazine derivatives) enhances bioavailability. Biological assays (e.g., enzyme inhibition) should pair with molecular docking to validate target binding .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often stem from impurities in starting materials or incomplete cyclization. Reproducibility requires strict control of PPA hydration and reaction atmosphere (inert gas vs. air). Independent validation via ²⁵ heteronuclear NMR (e.g., ¹³C DEPT-Q) confirms intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.